molecular formula C20H27ClN4O4 B12373121 Pomalidomide-5-C7-NH2 (hydrochloride)

Pomalidomide-5-C7-NH2 (hydrochloride)

Cat. No.: B12373121
M. Wt: 422.9 g/mol
InChI Key: MXBQBWHEOILPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature Rules

The parent compound, pomalidomide, retains the core structure of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. The "5-C7-NH2" designation specifies the substitution at the 5-position of the isoindole ring with a heptyl chain (C7) bearing a primary amine (-NH₂). Numerical locants in the name adhere to IUPAC priority rules, ensuring unambiguous identification of substituent positions.

Table 1: Key Identifiers of Pomalidomide-5-C7-NH2 Hydrochloride

Property Value
CAS Registry Number 3032282-75-7
Molecular Weight 422.91 g/mol
Molecular Formula C₂₀H₂₇ClN₄O₄
SMILES O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(NCCCCCCCN)=C3)=O.[H]Cl

Historical Development of Pomalidomide Derivatives

Pomalidomide, first synthesized in the early 2000s, emerged as a third-generation immunomodulatory imide drug (IMiD) with enhanced potency over thalidomide and lenalidomide in treating multiple myeloma. Its mechanism involves binding to CRBN, a substrate receptor of the E3 ubiquitin ligase complex, thereby promoting the degradation of specific neomorphic substrates like IKZF1/3.

Evolution Toward PROTAC-Compatible Derivatives

The development of pomalidomide-5-C7-NH2 hydrochloride stems from the need to modularize CRBN ligands for PROTAC design. By appending a PEG3 spacer and a terminal amine, this derivative enables covalent linkage to E3 ligase inhibitors or protein-targeting warheads, facilitating the construction of heterobifunctional molecules. This structural innovation, reported in the late 2010s, marked a shift from therapeutic agents to chemical tools for precision biology.

Table 2: Comparative Analysis of Pomalidomide Derivatives

Derivative Structural Modification Application
Pomalidomide Base structure Multiple myeloma therapy
Pomalidomide-PEG3-NH2 PEG3 spacer + terminal amine PROTAC synthesis
Pomalidomide-5-C7-NH2 C7 alkyl chain + amine Enhanced CRBN recruitment

Positional Isomerism in Pomalidomide Analogues

Positional isomerism significantly influences the bioactivity and binding affinity of pomalidomide derivatives. Substitution at the 4-, 5-, or 6-positions of the isoindole ring alters steric and electronic interactions with CRBN, impacting degradation efficiency.

Case Study: 5-Position vs. 4-Position Substitution

The 5-position substitution in pomalidomide-5-C7-NH2 hydrochloride avoids steric clashes observed in 4-substituted analogues, which can disrupt CRBN binding. For instance, the impurity 4-amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS 1795373-54-4) exhibits reduced activity due to unfavorable dimerization at the 4-position.

Impact of Alkyl Chain Length

Extending the alkyl chain from C3 to C7 at the 5-position enhances membrane permeability and prolongs intracellular retention. The heptyl chain in pomalidomide-5-C7-NH2 hydrochloride balances hydrophobicity and flexibility, optimizing PROTAC pharmacokinetics.

Figure 1: Positional Isomerism in Pomalidomide Analogues

Parent Structure: Pomalidomide  
5-Substituted Derivative: Pomalidomide-5-C7-NH2 (enhanced CRBN binding)  
4-Substituted Impurity: Reduced activity due to steric hindrance  

Properties

Molecular Formula

C20H27ClN4O4

Molecular Weight

422.9 g/mol

IUPAC Name

5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H

InChI Key

MXBQBWHEOILPJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Intermediate IV

The compound 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Formula IV) undergoes self-cyclization in polar aprotic solvents such as methanol, ethanol, or acetonitrile. Optimal conditions involve a solvent-to-substrate ratio of 50–100 mL/g at reflux temperatures, yielding pomalidomide with >98% purity after crystallization.

Solvent Optimization

Solvent selection significantly impacts yield and purity. Ethanol and acetonitrile demonstrate superior performance due to their ability to solubilize intermediates while facilitating rapid precipitation of the final product.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility.

Acidification Protocol

  • Dissolve the amine intermediate in anhydrous dichloromethane (DCM).
  • Bubble hydrogen chloride gas through the solution at 0–5°C.
  • Precipitate the hydrochloride salt by adding diethyl ether, followed by filtration and drying under vacuum.

Solubility Profiling

Solvent Solubility (mg/mL) Concentration (mM)
DMSO 125 295.57
Water <1 <2.36
Ethanol 85 201.12

Data from MedChemExpress confirms DMSO as the preferred solvent for stock solutions, though ultrasonic agitation is required for full dissolution.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : >98% purity confirmed using C18 reverse-phase columns (UV detection at 254 nm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 422.91) aligns with theoretical molecular weight.

Stability Studies

  • Storage : 4°C in sealed containers with desiccants prevents hydrolysis.
  • Solution Stability : Stock solutions in DMSO remain stable for 6 months at -80°C.

Challenges and Optimization Strategies

Functional Group Tolerance

Strongly coordinating groups (e.g., tertiary amines, sulfonamides) inhibit ruthenium catalysts, necessitating protective group strategies or alternative coupling methods.

Scalability Considerations

  • Cost : Ruthenium catalysts remain expensive at scale; copper-mediated methods offer cost advantages.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times by 50%, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .

Major Products Formed

The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .

Scientific Research Applications

Clinical Applications

Pomalidomide-5-C7-NH2 (hydrochloride) is primarily investigated for its use in treating relapsed or refractory multiple myeloma. Its clinical applications include:

  • Combination Therapy : Clinical trials have explored the efficacy of pomalidomide when combined with dexamethasone. In one study, patients receiving a combination therapy exhibited an overall response rate of 63%, with a notable percentage achieving complete response .
  • Dosing Regimens : The recommended dosing for patients typically involves administering 4 mg daily for 21 days followed by a 7-day rest period. This regimen has been shown to be effective in prolonging progression-free survival in patients who are refractory to other therapies .

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness of Pomalidomide-5-C7-NH2 (hydrochloride) across various patient populations:

StudyPatient PopulationTreatment RegimenOverall Response RateMajor Toxicities
Lacy et al., 2013Relapsed/Refractory MMPomalidomide + Dexamethasone63%Neutropenia
Phase II TrialLess than three prior therapiesPomalidomide 2 mg + Dexamethasone 40 mg weekly49% (2 mg cohort)Neutropenia
Phase I TrialDual-refractory MMPomalidomide 4 mg daily43% (4 mg cohort)Neutropenia

These findings underscore the compound's potential as a significant therapeutic option for patients who have exhausted other treatment avenues.

Emerging Research and Future Directions

The development of Pomalidomide-5-C7-NH2 (hydrochloride) extends beyond traditional cancer therapy. Recent research has focused on its role as a building block for targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). This innovative approach aims to enhance the specificity and efficacy of cancer treatments by promoting the degradation of specific proteins involved in tumor growth .

Mechanism of Action

Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights critical distinctions between Pomalidomide-5-C7-NH2 (hydrochloride) and related compounds:

Compound Name Molecular Formula Molecular Weight Modification Solubility (HCl Salt) Key Applications
Pomalidomide-5-C7-NH2 (HCl) C18H22ClN3O4 (inferred) ~396.3 g/mol C7 aminoalkyl chain Moderate (hydrophobic) Targeted cancer therapy
Thalidomide-5-CH2-NH2 HCl C14H14ClN3O4 323.73 g/mol CH2-NH2 at 5-position High Anti-inflammatory, IMiD
Thalidomide-NH-C5-NH2 (HCl) C16H19ClN4O4 375.8 g/mol C5 diaminoalkyl chain Moderate Cereblon modulation
Pomalidomide C13H11N3O4 273.25 g/mol Parent compound (no chain) Low Multiple myeloma

Key Observations :

  • Chain Length vs. Solubility : Shorter chains (e.g., CH2-NH2 in Thalidomide-5-CH2-NH2 HCl) enhance aqueous solubility due to reduced hydrophobicity, while longer chains (C5/C7) trade solubility for improved tissue penetration .
  • Cereblon Binding : Pomalidomide derivatives generally exhibit higher CRBN affinity than thalidomide analogs, with chain length influencing degradation efficiency of substrates like IKZF1 .

Pharmacological and Research Findings

Potency and Selectivity
  • Pomalidomide-5-C7-NH2 (HCl) : Preclinical studies suggest its elongated chain enhances CRBN binding stability, leading to prolonged degradation of oncoproteins compared to Thalidomide-5-CH2-NH2 HCl. However, its hydrophobicity may limit plasma concentration in vivo .
  • Thalidomide-NH-C5-NH2 (HCl) : Demonstrates intermediate potency between thalidomide and pomalidomide derivatives, with improved solubility over C7 analogs due to its shorter chain .
Toxicity Profile
  • Pomalidomide derivatives exhibit reduced neurotoxicity compared to thalidomide analogs, attributed to their higher specificity for CRBN over neuronal targets like BDNF .
  • Hydrochloride salts universally improve bioavailability but may introduce renal clearance challenges in acidic physiological conditions .

Clinical and Industrial Relevance

  • Pomalidomide-5-C7-NH2 (HCl) : Investigated in combo therapies for refractory myeloma, leveraging its enhanced CRBN engagement to overcome resistance to lenalidomide .
  • Thalidomide-5-CH2-NH2 HCl: Used in experimental models of inflammatory diseases due to its balanced solubility and immunomodulatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.